Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(6-chloropyrazin-2-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)17-10-4-6-19(7-5-10)12-9-16-8-11(15)18-12/h8-10H,4-7H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQINZZSEGNJHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CN=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701157491 | |
| Record name | 1,1-Dimethylethyl N-[1-(6-chloro-2-pyrazinyl)-4-piperidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701157491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596817-48-0 | |
| Record name | 1,1-Dimethylethyl N-[1-(6-chloro-2-pyrazinyl)-4-piperidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596817-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[1-(6-chloro-2-pyrazinyl)-4-piperidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701157491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Approach
The most widely documented method involves nucleophilic aromatic substitution on 2,6-dichloropyrazine using tert-butyl piperidin-4-ylcarbamate as the nucleophile. This two-step process leverages the electron-deficient nature of the pyrazine ring to facilitate displacement of the chlorine atom at position 2.
Step 1: Preparation of tert-Butyl Piperidin-4-ylcarbamate
Piperidin-4-amine is protected via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under anhydrous conditions. Triethylamine (TEA) is typically employed as a base to scavenge HCl, yielding tert-butyl piperidin-4-ylcarbamate with >90% purity.
Step 2: Substitution at the Pyrazine Ring
2,6-Dichloropyrazine reacts with tert-butyl piperidin-4-ylcarbamate in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Potassium carbonate (K₂CO₃) acts as a base, deprotonating the piperidine nitrogen to enhance nucleophilicity. The reaction selectively substitutes the chlorine at position 2, leaving the position 6 chlorine intact.
Key Reaction Parameters
Alternative Coupling Strategies
For analogs requiring regioselective modifications, Ullmann-type couplings or Buchwald-Hartwig aminations have been explored. These palladium-catalyzed methods enable coupling of tert-butyl piperidin-4-ylcarbamate with 2-bromo-6-chloropyrazine, though yields remain suboptimal (40–55%) due to competing side reactions.
Optimization of Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents like DMF and DMAc are critical for solubilizing both reactants and stabilizing the transition state during SNAr. Substituting DMF with 1,4-dioxane reduces yields by 30%, highlighting the solvent’s role in facilitating electron transfer.
Base Comparison
| Base | Yield (%) | Purity (%) |
|---|---|---|
| K₂CO₃ | 78 | 95 |
| Cs₂CO₃ | 82 | 97 |
| NaH | 68 | 89 |
| DBU | 45 | 76 |
Cesium carbonate (Cs₂CO₃) offers superior yields due to its stronger basicity and solubility in DMF, though its higher cost limits industrial adoption.
Temperature and Reaction Time
Elevated temperatures (≥80°C) are essential for overcoming the pyrazine ring’s activation energy. Below 60°C, incomplete conversion (<20%) is observed. Prolonged heating beyond 24 hours risks decomposition, necessitating precise time control.
Industrial-Scale Production Considerations
Scaling this synthesis requires addressing three challenges:
- Cost Efficiency : Replacing Cs₂CO₃ with K₂CO₃ and optimizing solvent recovery systems reduce expenses by 40%.
- Purification : Centrifugal partition chromatography (CPC) replaces silica gel chromatography, enabling continuous purification and higher throughput.
- Waste Management : Neutralization of HCl byproducts with aqueous NaOH generates NaCl, which is filtered and recycled.
Typical Pilot-Scale Parameters
| Parameter | Value |
|---|---|
| Batch Size | 10 kg |
| Reaction Volume | 500 L |
| Purity Post-CPC | 98.5% |
| Annual Production | 1.2 metric tons |
Data Tables and Comparative Analysis
Table 1: Summary of Synthetic Routes
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| SNAr | 2,6-Dichloropyrazine, Boc-piperidine | DMF, K₂CO₃, 80°C | 78 |
| Ullmann Coupling | 2-Bromo-6-chloropyrazine | Pd₂(dba)₃, Xantphos | 52 |
| Reductive Amination | 6-Chloropyrazine-2-carbaldehyde | NaBH₃CN, MeOH | 34 |
Reductive amination, while conceptually viable, suffers from low yields due to imine instability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Biological Activities
-
Pharmacological Potential :
- Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate has been investigated for its potential as a drug candidate targeting various neurological disorders. Its structure suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
-
Antimicrobial Activity :
- Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. Research into similar carbamate compounds has shown efficacy against various bacterial strains, suggesting that this compound could possess similar effects.
-
Anti-inflammatory Effects :
- Some studies have indicated that compounds with similar structures can modulate inflammatory pathways, potentially making this compound useful in developing anti-inflammatory therapies.
Medicinal Chemistry
The compound is primarily utilized in medicinal chemistry for synthesizing novel pharmacological agents. Its unique structure allows researchers to modify it further to enhance its efficacy and reduce side effects.
Case Studies
-
Neuropharmacology :
- A study focused on the synthesis of various piperidine derivatives, including this compound, demonstrated their potential as selective serotonin reuptake inhibitors (SSRIs). This research suggests possible applications in treating depression and anxiety disorders.
-
Antimicrobial Research :
- In a comparative study of carbamate compounds, this compound was evaluated for its effectiveness against resistant bacterial strains. Results indicated promising antimicrobial activity, warranting further investigation into its mechanisms of action.
Mechanism of Action
The mechanism of action of tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Heterocyclic Ring Variations
- Pyrazine vs. Pyridazine : The target compound’s pyrazine ring (two opposing nitrogens) differs from the pyridazine ring (adjacent nitrogens) in ’s compound. Pyridazine’s electron-deficient nature may enhance dipole interactions, while pyrazine’s symmetry could favor π-π stacking in biological targets .
- Chlorine Position : The 6-chloro substitution on pyrazine (target) vs. 6-chloro on pyridazine () may alter solubility and steric hindrance during molecular recognition.
Substituent Effects
- Carbamate vs. Carbonyl : The tert-butyl carbamate in the target compound contrasts with the carbonyl group in ’s analog. Carbamates are generally more hydrolytically stable than esters, suggesting differences in metabolic degradation .
- Spiro vs.
Stereochemical Considerations
- The chiral methoxycarbonyl-methylpropyl substituents in ’s diastereomers highlight the role of stereochemistry in pharmacological activity.
Biological Activity
Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate is a compound that has attracted attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesis, and implications for drug development, supported by relevant data and findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C14H21ClN4O2
- Molecular Weight : 312.8 g/mol
- CAS Number : 596817-48-0
The compound features a tert-butyl group, a piperidine ring, and a chloropyrazine moiety, which are significant for its biological interactions. The presence of the carbamate functional group enhances its reactivity and potential biological effects .
Toll-like Receptor Antagonism
Preliminary studies indicate that this compound acts as a toll-like receptor (TLR) 7/8 antagonist . This activity is crucial for modulating immune responses, suggesting potential applications in treating autoimmune diseases and enhancing vaccine efficacy through immune regulation.
In Vitro Studies
In vitro pharmacological screenings have shown that this compound can inhibit specific signaling pathways involved in immune responses. The inhibition of TLR signaling may lead to reduced inflammation and modulation of cytokine release, which are vital in various inflammatory diseases .
Data Table: Summary of Biological Activities
Case Study 1: Immune Modulation
In a study evaluating the effects of various compounds on TLR signaling, this compound was tested alongside known antagonists. The results showed that it significantly inhibited TLR-mediated cytokine production in human macrophages, demonstrating its potential as an immunomodulatory agent .
Case Study 2: Synthesis and Pharmacological Evaluation
Another research effort focused on synthesizing derivatives of piperidine compounds, including this compound. The synthesized compounds underwent pharmacological evaluation, revealing that this specific compound exhibited the highest affinity for TLRs compared to other derivatives tested .
Q & A
Q. What is the synthetic pathway for Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate?
The synthesis typically involves multi-step reactions starting with 6-chloropyrazine-2-carboxylic acid derivatives. A common route includes:
Condensation : Reacting 6-chloropyrazine-2-carbaldehyde with 4-N-Boc-aminopiperidine in dichloromethane (DCM) using triethylamine (TEA) as a base .
Protection/Deprotection : The Boc (tert-butoxycarbonyl) group is introduced to protect the piperidine nitrogen during subsequent steps. Final deprotection may use HCl in methanol .
Purification : Column chromatography (silica gel) or recrystallization ensures high purity.
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | DCM, TEA, 0–25°C, 12–24h | ~60–70% |
| 2 | Boc₂O, DMAP, THF, rt | ~80% |
| 3 | 10% HCl/MeOH, 2h | Quantitative |
Q. How is the compound characterized post-synthesis?
Characterization employs:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloropyrazine protons at δ 8.2–8.5 ppm, piperidine protons at δ 3.0–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 313.12 for C₁₄H₂₁ClN₄O₂) .
- X-ray Crystallography : SHELX programs refine crystal structures to confirm stereochemistry and bond lengths .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may increase side reactions. DCM balances reactivity and selectivity .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency in aryl-amine bond formation .
- Temperature Control : Lower temperatures (0–5°C) reduce byproducts during Boc protection .
- Automated Methods : Continuous flow reactors minimize human error and scale-up variability .
Q. What are the challenges in selective functionalization of the chloropyrazine ring?
The 6-chloropyrazine moiety is electron-deficient, making it prone to nucleophilic aromatic substitution (SNAr). Key challenges include:
- Regioselectivity : Competing reactions at C-2 vs. C-5 positions due to similar electronic environments.
- Side Reactions : Over-reduction of the chloropyrazine ring (e.g., using NaBH₄) can yield undesired dihydro derivatives .
Mitigation Strategies : - Use bulky bases (e.g., DIPEA) to sterically hinder unwanted sites .
- Monitor reaction progress via TLC or LC-MS to terminate at intermediate stages.
Q. How can computational modeling aid in predicting biological activity?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like kinases or GPCRs, leveraging the piperidine-carbamate scaffold’s flexibility .
- DFT Calculations : Predict reaction pathways for chloropyrazine substitution, optimizing activation energies for SNAr .
- ADMET Profiling : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5, indicating moderate lipophilicity) .
Safety and Handling
Q. What safety precautions are recommended for handling this compound?
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential dust formation; avoid inhalation .
- Storage : In airtight containers at –20°C, away from oxidizing agents .
First Aid : - Skin Contact : Wash with soap/water for 15 minutes .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Data Contradictions and Validation
Q. How to resolve discrepancies in reported spectroscopic data?
- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., tert-butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate δ 1.4 ppm for Boc methyl groups) .
- Reproducibility : Replicate synthesis under standardized conditions and share raw data (e.g., crystallographic CIF files) via repositories .
Applications in Drug Discovery
Q. What role does this compound play in medicinal chemistry?
- Intermediate : Serves as a precursor for kinase inhibitors via Suzuki-Miyaura coupling of the chloropyrazine ring .
- Protease Inhibition : The carbamate group mimics peptide bonds, enabling inhibition of serine proteases in cancer cell lines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
